9H-Fluorene-2,7-diol chemical properties and structure
9H-Fluorene-2,7-diol chemical properties and structure
An In-Depth Technical Guide to 9H-Fluorene-2,7-diol: Properties, Synthesis, and Applications
Introduction
The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a privileged scaffold in both materials science and medicinal chemistry due to its rigid, planar structure and unique photophysical properties.[1] The functionalization of this core at the 2 and 7 positions with hydroxyl groups yields 9H-Fluorene-2,7-diol, a versatile chemical intermediate. The electron-donating nature of the hydroxyl groups significantly influences the electronic properties of the fluorene system, making it a valuable building block for advanced polymers and a compelling starting point for the synthesis of complex, biologically active molecules.[2][3] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and applications of 9H-Fluorene-2,7-diol, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
9H-Fluorene-2,7-diol is characterized by a C₁₃H₁₀O₂ molecular formula and a molecular weight of approximately 198.22 g/mol .[2] The structure consists of the core 9H-fluorene skeleton with two hydroxyl (-OH) groups symmetrically substituted on the peripheral benzene rings.
Table 1: Physicochemical Properties of 9H-Fluorene-2,7-diol
| Property | Value | Source(s) |
| CAS Number | 5043-54-9 | [7] |
| Molecular Formula | C₁₃H₁₀O₂ | [2] |
| Molecular Weight | 198.22 g/mol | [2][7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 270-272 °C | [8] |
| Boiling Point | 150 °C (at 690 Torr) | [8] |
| pKa (Predicted) | 9.76 ± 0.20 | [8] |
| SMILES | C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O | [7] |
| InChI Key | IIYYRXVPODDRJO-UHFFFAOYSA-N |
Spectroscopic Characterization Profile
For any synthetic chemist or drug development professional, unambiguous characterization of a compound is paramount. The following is a profile of the expected spectroscopic data for 9H-Fluorene-2,7-diol, based on the analysis of its functional groups and data from analogous fluorene derivatives.[9][10]
Table 2: Expected Spectroscopic Data for 9H-Fluorene-2,7-diol
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Signals in the δ 6.5-7.8 ppm range. Due to the C₂ symmetry, only three distinct aromatic proton signals are expected. - Methylene Protons (C9): A characteristic singlet around δ 3.9 ppm. - Hydroxyl Protons: A broad singlet, chemical shift variable depending on solvent and concentration. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 110-150 ppm range. - C-OH Carbons: A downfield signal characteristic of an aromatic carbon attached to an oxygen. - Methylene Carbon (C9): A signal around δ 37 ppm. |
| IR (Infrared) | - O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl groups. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region. |
| MS (Mass Spec.) | - Molecular Ion (M⁺): A prominent peak at m/z ≈ 198.22, corresponding to the molecular weight. |
Synthesis Protocol: A Robust Two-Step Approach
The direct hydroxylation of the fluorene core can be challenging and often leads to mixtures of products. A more controlled and reliable method involves the functionalization of fluorene to a stable 2,7-disubstituted intermediate, followed by hydrolysis to yield the diol. The following protocol is adapted from a patented method for a closely related derivative, providing a validated and logical pathway.[11]
Diagram 1: Synthetic Workflow for 9H-Fluorene-2,7-diol
Caption: A two-step synthesis of 9H-Fluorene-2,7-diol.
Step 1: Synthesis of 9H-Fluorene-2,7-diyl dibenzoate (Intermediate)
-
Causality: Direct functionalization of fluorene at the 2 and 7 positions is achieved via an acylation reaction. Using benzoic acid with a suitable catalyst and oxidant provides the stable dibenzoate ester. This protection strategy prevents unwanted side reactions in subsequent steps and allows for straightforward purification.[11]
-
Methodology:
-
To a reaction vessel equipped with a stirrer and condenser, add 9H-fluorene, benzoic acid (2.5 eq.), a palladium catalyst (e.g., palladium acetate, 2 mol%), and a suitable solvent such as toluene.[11]
-
Add an oxidant (e.g., sodium persulfate, 3 eq.).[11]
-
Heat the reaction mixture to reflux (approx. 115 °C) for 10-15 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 70 °C and filter while hot to remove insoluble byproducts.
-
Concentrate the organic layer under reduced pressure until a significant amount of solid precipitates.
-
Add methanol to the slurry, heat to 50 °C with stirring for 1 hour, then cool to 10 °C.
-
Collect the solid product by vacuum filtration and dry to yield 9H-fluorene-2,7-diyl dibenzoate.
-
Step 2: Hydrolysis to 9H-Fluorene-2,7-diol
-
Causality: Base-catalyzed hydrolysis (saponification) is a classic and highly effective method for cleaving ester bonds to reveal the parent alcohol. Sodium hydroxide is a cost-effective and efficient base for this transformation.
-
Methodology:
-
In a reaction vessel under a nitrogen atmosphere, suspend the 9H-fluorene-2,7-diyl dibenzoate intermediate in water.
-
Add a solution of sodium hydroxide (2.5-3.0 eq.).
-
Heat the mixture to reflux and stir vigorously until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid (HCl) until the pH is acidic, causing the product to precipitate.
-
Collect the crude product by vacuum filtration and wash thoroughly with water to remove salts.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 9H-Fluorene-2,7-diol.
-
Applications in Drug Discovery and Materials Science
The rigid fluorene scaffold and the reactive hydroxyl groups make 9H-Fluorene-2,7-diol a highly valuable molecule.
A Scaffold for Novel Therapeutics
Fluorene derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][8]
-
Anticancer Mechanisms: The core structure serves as a template for designing molecules that can interact with biological targets. Derivatives have been shown to exert anticancer effects through several mechanisms:
-
Induction of Apoptosis via Reactive Oxygen Species (ROS): Certain fluorene derivatives disrupt cellular homeostasis, leading to an increase in intracellular ROS. This oxidative stress can trigger programmed cell death (apoptosis) through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[2][12]
-
Dihydrofolate Reductase (DHFR) Inhibition: Some fluorene-based heterocyclic compounds have been identified as potent inhibitors of DHFR, an enzyme critical for the synthesis of nucleic acids and amino acids.[8][13] Inhibiting DHFR disrupts DNA replication and cell division, making it a key target in cancer chemotherapy.
-
Diagram 2: ROS-Mediated Apoptotic Pathway
Caption: Fluorene derivatives can induce apoptosis via ROS.
-
Enzyme Inhibition and Drug Metabolism: 9H-Fluorene-2,7-diol and its derivatives have been noted for their potential to inhibit cytochrome P450 (CYP) enzymes.[2][3] CYPs are a superfamily of enzymes essential for the metabolism of most drugs.[14] Inhibition of these enzymes can lead to significant drug-drug interactions, a critical consideration in drug development. This property can be exploited to design specific enzyme inhibitors or must be carefully evaluated to avoid adverse effects in polypharmacy settings.
A Monomer for High-Performance Polymers
The two hydroxyl groups of 9H-Fluorene-2,7-diol allow it to act as a difunctional monomer in polymerization reactions. It can be used to synthesize:
-
Polyesters: By reacting with dicarboxylic acids or their derivatives.
-
Polycarbonates: By reacting with phosgene or a diphenyl carbonate.
-
Polyethers: By reacting with dihalides under basic conditions.
The inclusion of the rigid and fluorescent fluorene unit into the polymer backbone imparts desirable properties such as high thermal stability, mechanical strength, and specific optoelectronic characteristics, making these materials suitable for Organic Light Emitting Diodes (OLEDs) and organic photovoltaics.[2][3]
Safety and Handling
As a laboratory chemical, 9H-Fluorene-2,7-diol must be handled with appropriate care.
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling:
-
Always handle in a well-ventilated area or under a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid formation of dust and aerosols.
-
Keep away from strong oxidizing agents.
-
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, such as nitrogen, to prevent oxidation.[7]
References
- Google Patents. (2022). CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone.
-
Hussein, E. M., et al. (2020). Bioactive fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Saudi Pharmaceutical Journal, 28(5), 557-570. Retrieved from [Link]
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NIST. (n.d.). 9H-Fluorene, 2,7-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]
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Lin, Y. L., et al. (2023). A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. Life Sciences, 329, 121835. Retrieved from [Link]
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Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved from [Link]
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Seidel, J., et al. (2021). Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1029–1033. Retrieved from [Link]
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Hussein, E. M., et al. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. Chemistry Central Journal, 14(1), 33. Retrieved from [Link]
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PubChem. (n.d.). Fluorene. National Center for Biotechnology Information. Retrieved from [Link]
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Seidel, J., et al. (2023). Compounds Derived from 9,9-Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen, 12(7), e202300019. Retrieved from [Link]
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ResearchGate. (2024). Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. Retrieved from [Link]
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ResearchGate. (2008). 1 H NMR spectra of the isolated dihydrodiols formed from fluorene and.... Retrieved from [Link]
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Mazik, M., et al. (2022). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Crystals, 12(2), 160. Retrieved from [Link]
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INIS-IAEA. (n.d.). X-ray diffraction study of fluorene, 9-fluorenone, and 9-dicyanomethylenefluorene derivatives. Retrieved from [Link]
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Brainly. (2023). iv. IR Spectra – Label important peaks with respect to functional groups present for fluorenol and.... Retrieved from [Link]
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ResearchGate. (2020). Example of deconvolution function for 9-methylene-9H-fluorene (CAS:.... Retrieved from [Link]
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NIST. (n.d.). 9H-Fluoren-9-ol. NIST Chemistry WebBook. Retrieved from [Link]
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Donato, M. T., et al. (2004). FLUORESCENCE-BASED ASSAYS FOR SCREENING NINE CYTOCHROME P450 (P450) ACTIVITIES IN INTACT CELLS EXPRESSING INDIVIDUAL HUMAN P450 ENZYMES. Drug Metabolism and Disposition, 32(7), 699-706. Retrieved from [Link]
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F. Peter Guengerich. (2020). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Acta Pharmaceutica Sinica B, 10(11), 2046-2052. Retrieved from [Link]
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Deenonpoe, R., et al. (2018). Inhibition of human cytochromes P450 2A6 and 2A13 by flavonoids, acetylenic thiophenes and sesquiterpene lactones from Pluchea indica and Vernonia cinerea. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 135–144. Retrieved from [Link]
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von Moltke, L. L., et al. (1998). Appetite suppressant drugs as inhibitors of human cytochromes P450: in vitro inhibition of P450-2D6 by D- and L-fenfluramine, but not phentermine. Journal of Clinical Psychopharmacology, 18(4), 338-341. Retrieved from [Link]
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Kim, Y., et al. (2019). Inhibition of Cytochrome P450 Activities by Sophora flavescens Extract and Its Prenylated Flavonoids in Human Liver Microsomes. Evidence-Based Complementary and Alternative Medicine, 2019, 2673769. Retrieved from [Link]
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